

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride physicochemical properties

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Compound of Interest

Compound Name: 5-Ethyl-2H-pyrazol-3-ylamine
hydrochloride

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An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride

**Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride (CAS No: 1238864-53-3), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] Intended for researchers, chemists, and formulation scientists, this document synthesizes available data with theoretical predictions and established analytical protocols. We present key parameters including structural identifiers, predicted acidity and lipophilicity, and expected spectroscopic characteristics. Furthermore, this guide details robust, field-proven experimental methodologies for the empirical determination of critical properties such as aqueous solubility and pKa, providing the scientific rationale behind each protocol.

Introduction and Chemical Identity

5-Ethyl-2H-pyrazol-3-ylamine is a substituted aminopyrazole. The pyrazole ring is a foundational scaffold in pharmaceutical sciences, present in numerous approved drugs.[2] Aminopyrazole derivatives, in particular, serve as versatile building blocks and key intermediates in the synthesis of targeted therapeutic agents, including kinase inhibitors.[3][4] Understanding the fundamental physicochemical properties of this dihydrochloride salt is

paramount for its effective handling, reaction optimization, and integration into drug discovery workflows, directly impacting parameters like formulation, bioavailability, and pharmacokinetics.

The compound is typically supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility compared to the free base. This salt form is crucial for its application in biological and pharmaceutical research contexts.

Table 1: Chemical Identifiers for 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride

Identifier	Value	Source
CAS Number	1238864-53-3	[1]
Chemical Name	5-Ethyl-2H-pyrazol-3-ylamine dihydrochloride	[1]
Molecular Formula	C ₅ H ₁₁ Cl ₂ N ₃	Derived
Molecular Weight	184.07 g/mol	[1]
Canonical SMILES	<chem>CCC1=CC(=NN1)N.Cl.Cl</chem>	Derived

| InChIKey | (Free Base) WXNWHQTRARJAFH-UHFFFAOYSA-N | Derived |

Core Physicochemical Properties

Direct experimental data for this specific research chemical is not extensively published. Therefore, the following section combines available information on close structural analogs with in silico predictions, a standard and necessary practice in early-stage chemical development.

Table 2: Summary of Physicochemical Properties

Property	Value / Expected Range	Methodology
Appearance	White to off-white or light yellow solid/powder	Typical for amine HCl salts
Melting Point	Data not available	Experimental (e.g., Capillary Method)
Aqueous Solubility	Expected to be soluble	Inferred from hydrochloride salt nature
Predicted LogP	0.45 (for free base)	In Silico Prediction (Molinspiration)[5][6]

| Predicted pKa | Basic pKa₁: ~4.5-5.5 (Amino Group) Basic pKa₂: ~1.5-2.5 (Pyrazole N) | In Silico Prediction (Chemicalize)[7] |

Solubility Profile

As a dihydrochloride salt of a small molecule amine, 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is anticipated to have good solubility in aqueous media, such as water, buffers, and physiological fluids. Its solubility in organic solvents is expected to be highest in polar protic solvents like methanol and ethanol and lower in less polar solvents like dichloromethane or ethyl acetate. For drug development purposes, solubility is a critical factor influencing bioavailability.[8] A related compound, 5-cyclopropyl-2H-pyrazol-3-ylamine, is described as only slightly soluble in water, underscoring the significant solubility enhancement provided by the hydrochloride salt form.[9]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its pharmacokinetic (ADME) profile. The octanol-water partition coefficient (LogP) is the standard measure of this property for the neutral species.

- Predicted LogP (miLogP): The predicted LogP for the neutral free base, 5-Ethyl-2H-pyrazol-3-ylamine, is 0.45. This value suggests the neutral form of the molecule has a relatively balanced hydrophilic-lipophilic character.[5][6]

- **LogD (Distribution Coefficient):** As the molecule has basic centers, its partitioning behavior is pH-dependent. At physiological pH (~7.4), the molecule will be partially protonated, reducing its partitioning into the octanol phase. At acidic pH values (e.g., pH < 2), the molecule will be predominantly in its dicationic, highly polar form, resulting in a very low (negative) LogD value.

Acidity and Basicity (pKa)

The ionization state of a molecule at a given pH, governed by its pKa value(s), profoundly affects its solubility, receptor binding, and membrane permeability. 5-Ethyl-2H-pyrazol-3-ylamine has three potential basic centers: the exocyclic amino group and the two nitrogen atoms of the pyrazole ring.

- **Primary Amino Group (pKa₁):** The exocyclic primary amine is expected to be the most basic site. Based on similar aminopyrazole structures, the predicted pKa for its conjugate acid is in the range of 4.5 - 5.5.
- **Pyrazole Ring Nitrogens (pKa₂):** The pyrazole ring nitrogens are significantly less basic than the exocyclic amine. The predicted pKa for the second protonation event is estimated to be in the range of 1.5 - 2.5.

This means that in a strongly acidic solution (pH < 1), the molecule exists predominantly as the dicationic species. As the pH increases, it will deprotonate first from the pyrazole ring, and then from the aminium group.

Predicted Spectroscopic Profile

For a research chemical, structural confirmation is the first and most critical analytical step. While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Proton NMR)

(Predicted for free base in a solvent like DMSO-d₆)

- **Ethyl Group (CH₂CH₃):** A triplet integrating to 3H (for the -CH₃) at ~1.2 ppm and a quartet integrating to 2H (for the -CH₂) at ~2.6 ppm.

- Pyrazole Ring (C4-H): A singlet integrating to 1H, expected around ~5.5 - 6.0 ppm.
- Amine Group (NH₂): A broad singlet integrating to 2H, typically around ~4.5 - 5.5 ppm, which is exchangeable with D₂O.
- Pyrazole Ring (N-H): A very broad singlet integrating to 1H, often in the downfield region (>10 ppm), which is also exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon NMR)

(Predicted for free base in a solvent like DMSO-d₆)

- Ethyl Group: Two signals, one around ~13-15 ppm (-CH₃) and another around ~20-25 ppm (-CH₂).
- Pyrazole Ring: Three distinct signals for the carbon atoms. C5 (attached to the ethyl group) would be the most downfield (~150-160 ppm), followed by C3 (attached to the amino group) (~145-155 ppm), and C4 (~90-100 ppm).

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the determination of key physicochemical properties must follow standardized, validated protocols. The following sections describe authoritative methodologies for determining aqueous solubility and pK_a.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105, the "gold standard" for determining equilibrium solubility.^[8]

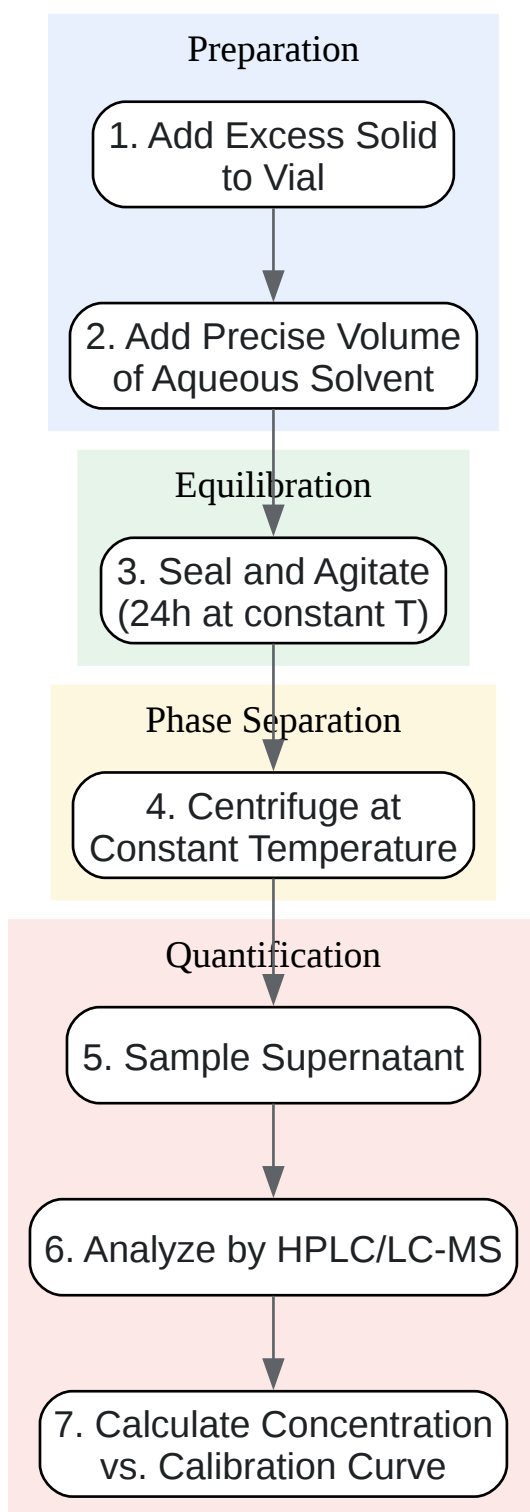
- Objective: To determine the saturation concentration of the compound in water at a controlled temperature.
- Principle: An excess amount of the solid compound is agitated in water for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The

saturated solution is then separated from the solid and the concentration is determined analytically.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride to a glass vial or flask. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
- **Solvent Addition:** Add a precise volume of purified water (e.g., Type 1 ultrapure) or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** Seal the vessel and place it in a shaker or on a stirrer plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is achieved. A preliminary test can determine if a longer duration is needed.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the aqueous phase from the undissolved solid. This must be done without altering the equilibrium. Centrifugation at the equilibration temperature is the preferred method. Filtration can be used but carries a risk of adsorbing the solute.
- **Quantification:** Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
- **Data Analysis:** Construct a calibration curve using standards of known concentrations. Use this curve to calculate the concentration of the saturated solution, which represents the aqueous solubility. The experiment should be performed in triplicate to ensure reproducibility.

Diagram 1: Workflow for Shake-Flask Solubility Determination



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Caption: A standardized workflow for determining equilibrium aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

- **Objective:** To measure the pH of a solution of the compound as a function of the volume of added titrant (a strong acid or base) to determine its acid dissociation constant(s).
- **Principle:** The compound is dissolved in water and titrated with a standardized strong base (e.g., NaOH). A pH electrode monitors the change in pH. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

- **System Calibration:** Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
- **Sample Preparation:** Accurately weigh and dissolve the compound in carbonate-free purified water to a known concentration (typically 1-10 mM).
- **Initial Acidification:** As the compound is a dihydrochloride salt of a base, it will be titrated with a strong base. The initial pH of the solution should already be acidic.
- **Titration:** Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Begin adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a burette.
- **Data Recording:** Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence points (inflection points in the curve).
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. The first derivative of the plot ($\Delta\text{pH}/\Delta V$) can be used to precisely locate the equivalence points. The pH at the half-volume point of each equivalence point corresponds to a pKa value. The experiment should be repeated at least three times.

Diagram 2: Logic of Potentiometric pKa Determination



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Caption: Titration pathway for a diprotic basic compound like the subject amine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is not widely available. However, based on data for structurally similar aminopyrazoles, the following GHS hazard classifications should be assumed for prudent laboratory practice.^{[2][8][9][10][11]}

- GHS Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
 - P280: Wear protective gloves, protective clothing, and eye/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage and Stability:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
- The compound is expected to be stable under recommended storage conditions. Keep away from strong oxidizing agents.

Conclusion

5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is a valuable building block for pharmaceutical research. While experimentally derived data for this specific molecule is limited, this guide provides a robust framework for its use by combining data from close analogs with established in silico predictions for key physicochemical parameters like LogP and pKa. The detailed protocols for solubility and pKa determination offer a clear path for researchers to generate the empirical data necessary to advance their development programs. Adherence to the outlined safety and handling procedures is essential for the safe utilization of this compound in the laboratory.

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